

Technical Support Center: Accurate Nickel-60 Analysis in ICP-MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel-60

Cat. No.: B576911

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for isobaric and polyatomic interferences on **Nickel-60** (^{60}Ni) during Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary spectral interferences affecting the measurement of **Nickel-60**?

A1: The accurate measurement of ^{60}Ni by ICP-MS can be compromised by two main types of spectral interferences:

- Isobaric Interference: This occurs when an isotope of another element has the same nominal mass as the analyte. For ^{60}Ni , the primary isobaric interference is from Iron-60 (^{60}Fe).
- Polyatomic Interference: This arises from the formation of molecular ions in the plasma that have the same mass-to-charge ratio as the analyte. For ^{60}Ni , common polyatomic interferences are from Calcium Oxide ($^{44}\text{Ca}^{16}\text{O}^+$) and Calcium Hydroxide ($^{43}\text{Ca}^{16}\text{O}^1\text{H}^+$).[\[1\]](#)[\[2\]](#)

Q2: How can I correct for these interferences?

A2: Several methods can be employed to correct for these interferences:

- Mathematical Correction: This is a common approach where the signal contribution from the interfering species is calculated and subtracted from the total signal at m/z 60.[\[1\]](#)[\[2\]](#) This

requires monitoring an interference-free isotope of the interfering element.

- Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are often equipped with CRCs that use gases to selectively react with or collide with interfering ions, thereby shifting their mass or reducing their energy so they can be filtered out.[\[3\]](#)
- High-Resolution ICP-MS (HR-ICP-MS): These instruments can physically separate the analyte ion from the interfering ion based on their small mass differences.

This guide will focus on the mathematical correction method.

Q3: When should I be concerned about ^{60}Fe interference?

A3: Interference from ^{60}Fe should be a concern when your samples have a high iron matrix. Given that ^{60}Fe is a very minor isotope of iron, this interference is typically only significant in samples with a very high Fe/Ni ratio.

Q4: When is CaO^+ interference a problem?

A4: The formation of $(^{44}\text{Ca}^{16}\text{O})^+$ is a concern in samples containing high concentrations of calcium. The extent of this interference is dependent on instrumental conditions, such as plasma temperature and nebulizer gas flow rate.

Troubleshooting Guide

Issue: Elevated or Inconsistent ^{60}Ni Readings

If you are observing unexpectedly high or variable readings for ^{60}Ni , it is likely due to uncorrected spectral interferences. Follow these troubleshooting steps:

- **Analyze a Blank:** Run a blank solution (typically dilute nitric acid) to check for system contamination. If the blank shows a significant signal at m/z 60, it could indicate a memory effect from previous samples or contamination in your sample introduction system, reagents, or argon gas.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **Analyze a Calcium Standard:** Prepare and analyze a single-element standard of Calcium. Monitor the signal at m/z 60. A significant signal indicates the formation of $(^{44}\text{Ca}^{16}\text{O})^+$ in your instrument under the current operating conditions.

- Analyze an Iron Standard: Prepare and analyze a single-element standard of Iron. Monitor the signal at m/z 60. While ^{60}Fe has a very low natural abundance, a very high concentration iron standard might show a small signal, confirming the potential for this isobaric interference.
- Review Sample Matrix: Assess the composition of your samples. If they are known to have high concentrations of calcium or iron, interference is highly probable.
- Implement Mathematical Correction: Apply the appropriate mathematical correction equations during your data processing.

Experimental Protocol: Mathematical Correction for ^{60}Fe and $^{44}\text{Ca}^{16}\text{O}$ Interferences on ^{60}Ni

This protocol outlines the steps to mathematically correct for the primary isobaric and polyatomic interferences on ^{60}Ni .

1. Instrument Setup and Tuning:

- Optimize the ICP-MS instrument parameters (e.g., nebulizer gas flow, RF power, lens voltages) to achieve desired sensitivity and stability while minimizing the formation of polyatomic species. A common approach to reduce oxide formation is to tune for a low CeO/Ce ratio.

2. Isotope Selection:

- Analyte: ^{60}Ni
- Interfering Isobaric Species: ^{60}Fe
- Interfering Polyatomic Species: $(^{44}\text{Ca}^{16}\text{O})^+$
- Correction Isotopes:
 - For ^{60}Fe correction, monitor an interference-free isotope of iron, typically ^{57}Fe .

- For $(^{44}\text{Ca}^{16}\text{O})^+$ correction, monitor an interference-free isotope of calcium, typically ^{43}Ca or ^{44}Ca .

3. Calibration:

- Prepare a series of calibration standards containing known concentrations of nickel.
- Prepare single-element standards for iron and calcium to determine the instrument-specific interference correction factors.

4. Data Acquisition:

- Acquire data for your blanks, standards, and samples, ensuring to measure the signal intensities for ^{60}Ni , ^{57}Fe , and ^{44}Ca .

5. Mathematical Correction Equation:

The corrected signal for ^{60}Ni can be calculated using the following equation:

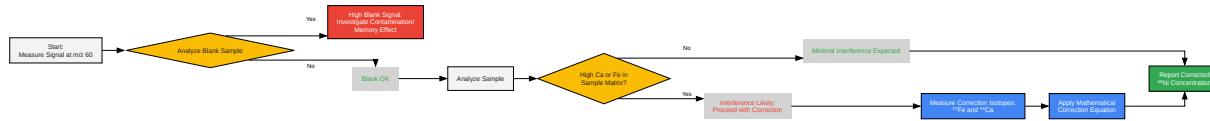
Corrected ^{60}Ni Signal = Measured ^{60}Ni Signal - (Fe Correction Factor × Measured ^{57}Fe Signal)
- (Ca Correction Factor × Measured ^{44}Ca Signal)

Where:

- Fe Correction Factor is determined by analyzing an iron standard and is calculated as:
(Apparent Signal at m/z 60 in Fe Std) / (Signal at m/z 57 in Fe Std)
- Ca Correction Factor is determined by analyzing a calcium standard and is calculated as:
(Apparent Signal at m/z 60 in Ca Std) / (Signal at m/z 44 in Ca Std)

This equation should be implemented in your ICP-MS software or post-acquisition data processing software.

Data Presentation: Isotopic Abundances


For accurate mathematical correction, it is essential to know the natural isotopic abundances of the elements involved.

Element	Isotope	Natural Abundance (%)
Nickel	^{58}Ni	68.077
^{60}Ni	26.223	
^{61}Ni	1.140	
^{62}Ni	3.634	
^{64}Ni	0.926	
Iron	^{54}Fe	5.845
^{56}Fe	91.754	
^{57}Fe	2.119	
^{58}Fe	0.282	
^{60}Fe	Trace	
Calcium	^{40}Ca	96.941
^{42}Ca	0.647	
^{43}Ca	0.135	
^{44}Ca	2.086	
^{46}Ca	0.004	
^{48}Ca	0.187	

Data sourced from various IUPAC and USGS sources.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Visualization of the Correction Workflow

The following diagram illustrates the logical workflow for identifying and correcting interferences on ^{60}Ni .

[Click to download full resolution via product page](#)

Logical workflow for ^{60}Ni interference correction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [spectroscopyonline.com](#) [spectroscopyonline.com]
- 2. [researchgate.net](#) [researchgate.net]
- 3. [documents.thermofisher.com](#) [documents.thermofisher.com]
- 4. [agilent.com](#) [agilent.com]
- 5. [researchgate.net](#) [researchgate.net]
- 6. [Reddit - The heart of the internet](#) [reddit.com]
- 7. [inductivelycoupledplasmamasssspecicpms.quora.com](#) [inductivelycoupledplasmamasssspecicpms.quora.com]
- 8. A two-step chromatographic purification method for Ni for its isotopic analysis by MC-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/D4JA00120F [pubs.rsc.org]
- 9. [benchchem.com](#) [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of an isolation procedure and MC-ICP-MS measurement protocol for the study of stable isotope ratio variations of nickel - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Accurate Nickel-60 Analysis in ICP-MS]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b576911#correcting-for-isobaric-interferences-on-nickel-60-in-icp-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

